molecular formula C28H25NO B3026418 Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone CAS No. 2219320-91-7

Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone

Cat. No.: B3026418
CAS No.: 2219320-91-7
M. Wt: 391.5 g/mol
InChI Key: FJMMDJDPNLZYLA-UHFFFAOYSA-N
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Description

EG 018 is a synthetic cannabinoid that belongs to the carbazole family. It is known for its psychoactive properties and has been sold online as a designer drug. EG 018 acts as a partial agonist of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with reasonably high binding affinity but low efficacy in terms of inducing a signaling response .

Mechanism of Action

Target of Action

Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone, also known as NPCM, is a chemical compound with potential applications in various fields. It is an analog of JWH 018, a synthetic cannabinoid . As such, it is likely that NPCM acts on the same targets as JWH 018, which are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This means that it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring endocannabinoids .

Biochemical Pathways

For example, activation of CB1 receptors can inhibit the release of certain neurotransmitters, thereby reducing pain sensation and affecting mood

Preparation Methods

The synthesis of EG 018 involves several steps, starting with the preparation of the carbazole core. The synthetic route typically includes the following steps:

    Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions.

    Formation of the Methanone Group:

Chemical Reactions Analysis

EG 018 undergoes several types of chemical reactions, including:

The major products formed from these reactions include hydroxylated and carbonylated metabolites, which are often used as markers for EG 018 consumption in forensic analysis .

Scientific Research Applications

EG 018 has several scientific research applications, including:

Comparison with Similar Compounds

EG 018 is compared with other synthetic cannabinoids such as JWH-018, THJ-018, and FUB-018. These compounds share similar structures and mechanisms of action but differ in their binding affinities and efficacies:

EG 018 is unique in its relatively low efficacy despite high binding affinity, making it distinct from other synthetic cannabinoids in its class .

Properties

IUPAC Name

naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMMDJDPNLZYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001337258
Record name 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219320-91-7
Record name EG-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219320917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EG-018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2788GL5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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